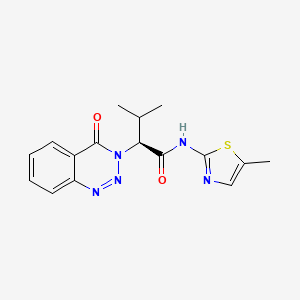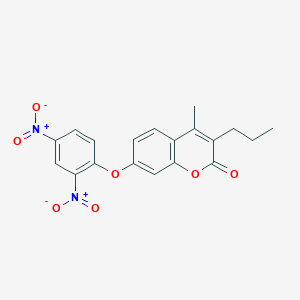![molecular formula C20H12F2O4 B11163738 3-[(2,6-difluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one](/img/structure/B11163738.png)
3-[(2,6-difluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,6-Difluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one is a synthetic organic compound with the molecular formula C20H12F2O4 It is characterized by the presence of a xanthene core structure substituted with a hydroxy group and a difluorobenzyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-difluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluorobenzyl alcohol and 1-hydroxy-9H-xanthen-9-one.
Etherification Reaction: The key step involves the etherification of 2,6-difluorobenzyl alcohol with 1-hydroxy-9H-xanthen-9-one. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-Difluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The difluorobenzyl ether moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted benzyl ethers.
Scientific Research Applications
3-[(2,6-Difluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 3-[(2,6-difluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting key enzymes or signaling pathways involved in disease progression. The difluorobenzyl ether moiety can enhance the compound’s binding affinity and selectivity towards its target.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,6-Dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one
- 3-[(2,6-Dimethylbenzyl)oxy]-1-hydroxy-9H-xanthen-9-one
- 3-[(2,6-Difluorophenyl)oxy]-1-hydroxy-9H-xanthen-9-one
Uniqueness
3-[(2,6-Difluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one is unique due to the presence of the difluorobenzyl ether moiety, which imparts distinct electronic and steric properties. This can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C20H12F2O4 |
|---|---|
Molecular Weight |
354.3 g/mol |
IUPAC Name |
3-[(2,6-difluorophenyl)methoxy]-1-hydroxyxanthen-9-one |
InChI |
InChI=1S/C20H12F2O4/c21-14-5-3-6-15(22)13(14)10-25-11-8-16(23)19-18(9-11)26-17-7-2-1-4-12(17)20(19)24/h1-9,23H,10H2 |
InChI Key |
HUQDXJFTILXREE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C(C=C3O2)OCC4=C(C=CC=C4F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~4~,6-diisopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11163657.png)
![6-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}hexanoic acid](/img/structure/B11163663.png)
![3-[(2-fluorobenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one](/img/structure/B11163665.png)
![1-(4-Acetylpiperazin-1-yl)-2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]ethanone](/img/structure/B11163667.png)
![3-[({5-[(4-Fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-yl}carbonyl)amino]propanoic acid](/img/structure/B11163671.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B11163673.png)
![5-oxo-1-phenyl-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide](/img/structure/B11163675.png)
![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-4-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11163689.png)
![2-phenyl-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}butanamide](/img/structure/B11163693.png)


![3-(benzylsulfonyl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11163709.png)
![N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide](/img/structure/B11163713.png)
![1-(2,3-dimethylphenyl)-5-oxo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B11163714.png)
